Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H24N2O3 and a molecular weight of 232.32 g/mol . . It is a derivative of carbamic acid, which is a compound containing the functional group -NHCOO-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with 3-(3-aminopropoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but with a phenyl group instead of the 3-(3-aminopropoxy)phenyl group.
Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester: Another derivative with different substituents.
Uniqueness
Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biomolecules, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H22N2O3 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminopropoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11-6-4-7-12(10-11)18-9-5-8-15/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17) |
InChI Key |
FJFRONOQMCVPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCCN |
Origin of Product |
United States |
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